molecular formula C15H21NO3 B263785 1-(3,4-Diethoxybenzoyl)pyrrolidine

1-(3,4-Diethoxybenzoyl)pyrrolidine

Cat. No. B263785
M. Wt: 263.33 g/mol
InChI Key: WCQHCPGNVNUGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Diethoxybenzoyl)pyrrolidine, also known as DEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and materials science. DEP is a pyrrolidine derivative that is synthesized through a multi-step process, which will be discussed in detail in This compound has been found to exhibit various biochemical and physiological effects, making it an interesting subject for scientific research. In this paper, we will explore the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DEP.

Mechanism of Action

The mechanism of action of 1-(3,4-Diethoxybenzoyl)pyrrolidine involves its ability to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can lead to improved cognitive function and memory. 1-(3,4-Diethoxybenzoyl)pyrrolidine has also been found to exhibit anticancer activity through its ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(3,4-Diethoxybenzoyl)pyrrolidine has been found to exhibit various biochemical and physiological effects, particularly in the brain. Studies have shown that 1-(3,4-Diethoxybenzoyl)pyrrolidine can improve cognitive function and memory through its ability to increase acetylcholine levels in the brain. 1-(3,4-Diethoxybenzoyl)pyrrolidine has also been found to exhibit antioxidant activity, which can help protect cells from oxidative damage. In addition, 1-(3,4-Diethoxybenzoyl)pyrrolidine has been found to exhibit anticancer activity through its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

1-(3,4-Diethoxybenzoyl)pyrrolidine has several advantages for lab experiments, including its ability to inhibit the activity of acetylcholinesterase and induce apoptosis in cancer cells. However, there are also limitations to using 1-(3,4-Diethoxybenzoyl)pyrrolidine in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-(3,4-Diethoxybenzoyl)pyrrolidine, including exploring its potential as a drug candidate for the treatment of neurodegenerative diseases and cancer. Further research is also needed to fully understand the mechanism of action of 1-(3,4-Diethoxybenzoyl)pyrrolidine and its potential side effects. In addition, 1-(3,4-Diethoxybenzoyl)pyrrolidine could be explored for its potential applications in materials science, such as in the development of new sensors and electronic devices.

Synthesis Methods

The synthesis of 1-(3,4-Diethoxybenzoyl)pyrrolidine involves a multi-step process that starts with the reaction of 3,4-diethoxybenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. This reaction leads to the formation of 1-(3,4-diethoxybenzoyl)pyrrolidine-2-carboxylic acid, which is then converted to the final product, 1-(3,4-Diethoxybenzoyl)pyrrolidine, through a series of reactions involving the use of reducing agents such as sodium borohydride and acetic anhydride.

Scientific Research Applications

1-(3,4-Diethoxybenzoyl)pyrrolidine has been found to exhibit various scientific research applications, particularly in the fields of medicinal chemistry and drug discovery. Studies have shown that 1-(3,4-Diethoxybenzoyl)pyrrolidine can act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes 1-(3,4-Diethoxybenzoyl)pyrrolidine a potential candidate for the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. 1-(3,4-Diethoxybenzoyl)pyrrolidine has also been found to exhibit anticancer activity, making it a potential candidate for the development of cancer therapeutics.

properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

(3,4-diethoxyphenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C15H21NO3/c1-3-18-13-8-7-12(11-14(13)19-4-2)15(17)16-9-5-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

WCQHCPGNVNUGJU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCCC2)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCCC2)OCC

Origin of Product

United States

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